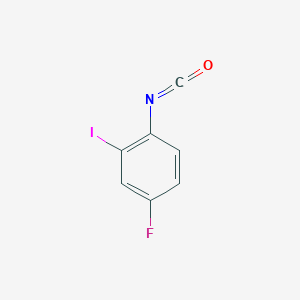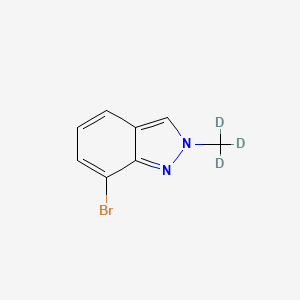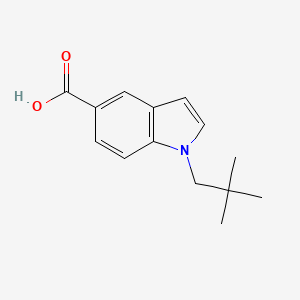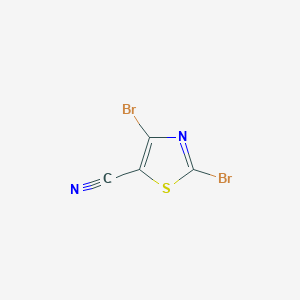
2,4-Dibromothiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromothiazole-5-carbonitrile is a heterocyclic compound containing both bromine and nitrogen atoms within its structure. It is a derivative of thiazole, a five-membered ring containing sulfur and nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromothiazole-5-carbonitrile typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromothiazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazole derivatives with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which may have different chemical and physical properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-Dibromothiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,4-Dibromothiazole: Similar in structure but lacks the nitrile group, which may affect its reactivity and applications.
2,4-Dichlorothiazole-5-carbonitrile: Contains chlorine instead of bromine, leading to different chemical properties and reactivity.
2,4-Dibromothiazole-5-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, which can influence its solubility and biological activity.
Uniqueness: 2,4-Dibromothiazole-5-carbonitrile is unique due to the presence of both bromine atoms and a nitrile group, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C4Br2N2S |
|---|---|
Molecular Weight |
267.93 g/mol |
IUPAC Name |
2,4-dibromo-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C4Br2N2S/c5-3-2(1-7)9-4(6)8-3 |
InChI Key |
LRRHLCLVDLXNFD-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N=C(S1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)
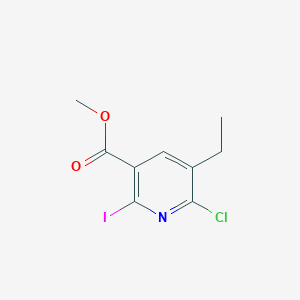
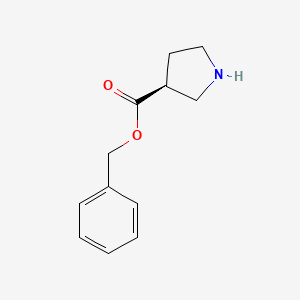
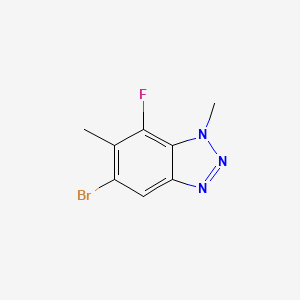

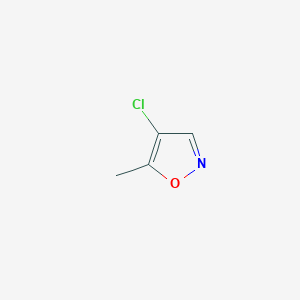
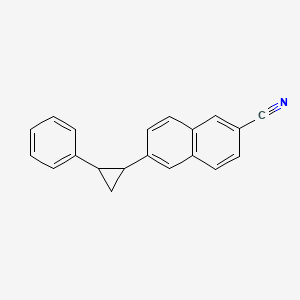
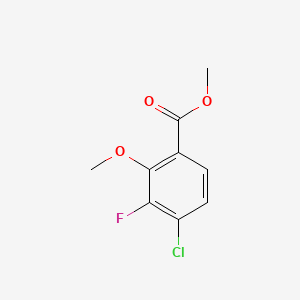
![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)
